2-Thiophen-3-ylpyrrolidine
Overview
Description
2-Thiophen-3-ylpyrrolidine is a useful research compound. Its molecular formula is C8H11NS and its molecular weight is 153.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Activities
Thiophene derivatives have been explored for their potential antibacterial and antifungal properties. A study by Nanjundaswamy et al. (2022) synthesized thiophene-based chalcone derivatives and assessed their antibacterial activity using in-silico studies, revealing notable antibacterial properties. Another research by Patel and Patel (2017) focused on 4-thiazolidinones and 2-azetidinones derivatives from chalcone, which showed significant antimicrobial activity against bacterial and fungal strains, emphasizing the potential of thiophene derivatives in developing new antimicrobial agents (Nanjundaswamy et al., 2022); (Patel & Patel, 2017).
Anticancer Properties
Research has also indicated the potential of thiophene derivatives in cancer treatment. A study conducted by Shams et al. (2010) synthesized various heterocyclic compounds from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide and found that most of these compounds exhibited high inhibitory effects on human cancer cell lines. Similarly, Zhang et al. (2019) designed 3-(thiophen/thiazole-2-ylthio)pyridine derivatives as multitarget anticancer agents, which showed promising results against various cancer cell lines (Shams et al., 2010); (Zhang et al., 2019).
Solar Energy Applications
The application of thiophene derivatives in solar energy, particularly in dye-sensitized solar cells, is another area of interest. Qin et al. (2007) investigated organic dyes with thiophene units for nanocrystalline TiO2 solar cells, demonstrating the effectiveness of these compounds in solar-to-electrical energy conversion (Qin et al., 2007).
Electrochromic Devices
Thiophene derivatives are also being explored in the development of electrochromic devices. Variş et al. (2006) synthesized a new soluble conducting polymer using thiophene derivatives and demonstrated its suitability for electrochromic devices. This research highlights the potential of thiophene compounds in creating materials with unique optical properties (Variş et al., 2006).
Antioxidant Activity
The antioxidant properties of thiophene derivatives have been investigated as well. Aziz et al. (2021) designed thiophene-derivatized indole derivatives to investigate their potential as antioxidants. They found that these compounds showed significant antioxidant activity, suggesting their utility in medicinal chemistry (Aziz et al., 2021).
Mechanism of Action
Target of action
Similarly, pyrrolidine, a five-membered ring with nitrogen, is a common scaffold in medicinal chemistry, contributing to the stereochemistry of the molecule .
Mode of action
The pyrrolidine ring is known to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing three-dimensional coverage due to the non-planarity of the ring .
Biochemical pathways
Compounds containing thiophene and pyrrolidine moieties can interact with various biochemical pathways depending on their specific structure and functional groups .
Pharmacokinetics
The physicochemical parameters of pyrrolidine and its influence on biological activity have been studied .
Result of action
Compounds containing thiophene and pyrrolidine moieties can have various effects depending on their specific structure and functional groups .
Action environment
Gene-environment interactions can have a significant impact on the action of various compounds .
Biochemical Analysis
Biochemical Properties
2-Thiophen-3-ylpyrrolidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with these enzymes can lead to the modulation of their activity, affecting the metabolic pathways they are involved in. Additionally, this compound can bind to certain receptors, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and ion channels . This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . For instance, this compound has been found to affect the expression of genes involved in oxidative stress response and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their activity . This binding can lead to changes in the enzyme’s conformation and function. Additionally, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis . The compound’s ability to form hydrogen bonds and hydrophobic interactions with biomolecules is key to its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under controlled conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal adverse effects and can modulate specific biochemical pathways without causing toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . These enzymes facilitate the oxidation and reduction reactions that metabolize the compound, leading to the formation of various metabolites . The interaction with cofactors such as NADPH is essential for these metabolic processes . The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular function and overall metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can affect its biological activity and therapeutic potential . For example, its distribution in the liver and kidneys is critical for its metabolism and excretion .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its presence in the nucleus can influence gene expression, while its localization in the mitochondria can affect cellular energy metabolism . Understanding the subcellular distribution of this compound is essential for elucidating its biochemical effects .
Properties
IUPAC Name |
2-thiophen-3-ylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-2-8(9-4-1)7-3-5-10-6-7/h3,5-6,8-9H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZBVULUYZUNDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398407 | |
Record name | 2-thiophen-3-ylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30398407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
298690-85-4 | |
Record name | 2-(3-Thienyl)pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=298690-85-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-thiophen-3-ylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30398407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(thiophen-3-yl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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